4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid
Description
4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a difluoromethyl group at position 4 and a dimethylamino group at position 2. Pyrimidine-5-carboxylic acids are versatile scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their tunable electronic properties.
Properties
Molecular Formula |
C8H9F2N3O2 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9F2N3O2/c1-13(2)8-11-3-4(7(14)15)5(12-8)6(9)10/h3,6H,1-2H3,(H,14,15) |
InChI Key |
MPHQQNUXUDVASR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl and dimethylamino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the carboxylation of the pyrimidine ring to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrimidine-5-carboxylic acid oxides, while reduction can produce difluoromethyl-pyrimidine-5-carbinol.
Scientific Research Applications
4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl and dimethylamino groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural features and properties of 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid and related compounds:
Physicochemical Properties
- Acidity : The difluoromethyl group (pKa ~3.5–4.5) is less electron-withdrawing than trifluoromethyl (pKa ~2.8–3.5), resulting in milder acidity compared to trifluoromethyl analogs .
- Solubility: The dimethylamino group (pKa ~8–9) enhances water solubility under acidic conditions via protonation, contrasting with sulfanyl or methylthio substituents, which lack ionizable groups .
Biological Activity
4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid (CAS No. 1342548-89-3) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a difluoromethyl group and a dimethylamino substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₈H₉F₂N₃O₂
- Molecular Weight : 217.17 g/mol
The biological activity of 4-(difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid is primarily attributed to its interaction with various molecular targets. Pyrimidine derivatives are known to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical in the synthesis of nucleotides and thus DNA replication.
Inhibition of Dihydrofolate Reductase
Research has indicated that compounds similar to 4-(difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid can act as inhibitors of DHFR, which is a validated target for antimalarial and anticancer therapies. For instance, studies have shown that certain pyrimidine analogs exhibit significant binding affinity to DHFR, leading to reduced enzyme activity and subsequent inhibition of cell proliferation in Plasmodium falciparum and cancer cell lines .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial and antiviral activities, making it a candidate for further exploration in the development of new antimicrobial agents .
Anticancer Potential
The anticancer potential of pyrimidine derivatives has been well-documented. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the difluoromethyl group may enhance the lipophilicity and bioavailability of the compound, contributing to its therapeutic effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
